molecular formula C17H17NO2 B2599325 Phenyl(2-phenylmorpholino)methanone CAS No. 920136-83-0

Phenyl(2-phenylmorpholino)methanone

Cat. No.: B2599325
CAS No.: 920136-83-0
M. Wt: 267.328
InChI Key: UDUXHDAMTKMYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl(2-phenylmorpholino)methanone is a chemical compound with the molecular formula C17H17NO2 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 17 hydrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Anticancer Potential

A significant body of research has focused on compounds within the same family as Phenyl(2-phenylmorpholino)methanone, demonstrating potent anticancer properties. For instance, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a phenstatin analog, has shown remarkable cytotoxicity against tumor cell lines, inducing cell cycle arrest and apoptosis through tubulin polymerization inhibition and mitochondrial membrane potential loss (Magalhães et al., 2013). Another study on PHT revealed its antitumor activity both in vitro and in vivo without substantial toxicity, offering a promising therapeutic potential against cancer (Magalhães et al., 2011).

Inhibitory Effects on Cellular Functions

Several derivatives of this compound have been synthesized and evaluated for their inhibitory activities on various cellular functions. For example, furan-2-yl(phenyl)methanone derivatives have been studied for their protein tyrosine kinase inhibitory activity, showing promising results that match or exceed those of known inhibitors (Zheng et al., 2011). Additionally, novel synthesis methods have led to the creation of derivatives with potential applications in treating diseases characterized by abnormal protein tyrosine kinase activity.

Antimicrobial and Antiviral Activities

Research has also extended into the antimicrobial and antiviral capabilities of this compound derivatives. Compounds synthesized from this chemical family have exhibited significant antibacterial and antifungal activities, highlighting their potential as leads for new antimicrobial agents. Notably, some derivatives have shown comparable antibacterial activity to established drugs and promising antiviral properties against a range of viral strains, indicating their utility in developing novel antiviral therapies (Sharma et al., 2009).

Properties

IUPAC Name

phenyl-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(15-9-5-2-6-10-15)18-11-12-20-16(13-18)14-7-3-1-4-8-14/h1-10,16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUXHDAMTKMYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.